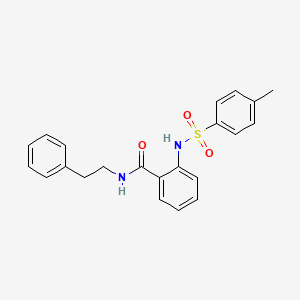

N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide

描述

属性

CAS 编号 |

19007-51-3 |

|---|---|

分子式 |

C22H22N2O3S |

分子量 |

394.5 g/mol |

IUPAC 名称 |

2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C22H22N2O3S/c1-17-11-13-19(14-12-17)28(26,27)24-21-10-6-5-9-20(21)22(25)23-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,23,25) |

InChI 键 |

QLFGNZRFLMFTDF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |

产品来源 |

United States |

生物活性

N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide, a sulfonamide compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl group and a sulfonamide moiety. The sulfonamide group is known for its role in various biological activities, particularly as an inhibitor in enzymatic reactions.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

- Aggrecanase Inhibition : Research indicates that similar sulfonamide compounds exhibit significant inhibition of aggrecanase enzymes, which are implicated in cartilage degradation. For instance, compounds with structural similarities have shown IC50 values as low as 0.20 µM against Aggrecanase-2 (Agg-2) .

- Cholecystokinin Receptor Modulation : The compound may also interact with cholecystokinin receptors (CCK1 and CCK2), which play crucial roles in gastrointestinal function and appetite regulation. Compounds that modulate these receptors can have therapeutic implications for conditions such as obesity and gastrointestinal disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamide compounds possess antimicrobial properties against various pathogens, including bacteria and fungi .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure. Key findings include:

- Substituent Effects : The introduction of different substituents on the benzene ring or the sulfonamide nitrogen can enhance or diminish biological activity. For example, variations in the alkyl or aryl groups attached to the nitrogen atom have been shown to affect inhibitory potency against aggrecanase enzymes .

- Stereochemistry : The stereochemistry of the compound also plays a vital role in its biological activity, with certain enantiomers exhibiting significantly different potencies .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition Studies : A study demonstrated that a related sulfonamide compound exhibited IC50 values ranging from 2.9 nM to 17 nM against Aggrecanase-2, highlighting the potential for developing more potent inhibitors through structural modifications .

- Pharmacological Evaluations : Clinical evaluations have indicated that sulfonamide derivatives can effectively modulate gastrointestinal functions, suggesting their potential use in treating conditions like irritable bowel syndrome .

- Antimicrobial Screening : A research project screened various sulfonamide derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating promising results that warrant further exploration .

Summary Table of Biological Activities

| Activity Type | Compound Reference | Observed Effect | IC50 Value |

|---|---|---|---|

| Aggrecanase Inhibition | N-substituted phenylalanine derivatives | Significant inhibition | 0.20 µM |

| CCK Receptor Modulation | Sulfonamide compounds | Modulation of gastrointestinal function | Not specified |

| Antimicrobial Activity | Various sulfonamide derivatives | Antibacterial effects | Not specified |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Benzamide Derivatives

Physicochemical Properties

Melting Points :

Synthetic Yields :

Key Research Findings and Implications

Substituent Effects :

Synthetic Challenges : Differentiation of benzamide derivatives (e.g., forensic identification) remains difficult due to structural similarities, necessitating advanced analytical techniques .

准备方法

Direct Sulfonylation of 2-Aminobenzamide

Procedure :

-

Dissolve 2-aminobenzamide (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

-

Add triethylamine (1.1 equiv) as a base at −78°C.

-

Introduce toluenesulfonyl chloride (1.2 equiv) dropwise, maintaining temperatures below −40°C for 3 hours.

-

Warm to room temperature, stir overnight, and isolate via aqueous workup.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −78°C → 20°C |

| Yield | 70–75% |

| Purity (HPLC) | >95% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of toluenesulfonyl chloride, facilitated by triethylamine to scavenge HCl.

Amidation Strategies

Coupling with Phenethylamine

Procedure :

-

Convert 2-(toluene-4-sulfonylamino)benzoic acid to its acid chloride using thionyl chloride (reflux, 2 hours).

-

React the acid chloride with phenethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0°C.

-

Stir for 12 hours, followed by extraction with ethyl acetate and column purification.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | Thionyl chloride |

| Solvent | THF |

| Yield | 65–70% |

| Byproduct | <5% desulfonylated derivative |

Alternative Method :

Use carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DCM, achieving comparable yields (68%) but requiring longer reaction times (24 hours).

Integrated One-Pot Synthesis

Sequential Sulfonylation-Amidation

Procedure :

-

Perform sulfonylation of 2-aminobenzoic acid methyl ester as described in Section 2.1.

-

Hydrolyze the methyl ester to the carboxylic acid using LiOH in THF/H₂O (90% yield).

-

Conduct amidation with phenethylamine without intermediate isolation, reducing purification steps.

Advantages :

-

Higher Overall Yield : 60–65% (vs. 50–55% for stepwise methods).

-

Reduced Solvent Use : 30% less DCM and THF consumed.

Challenges and Optimization

Steric Hindrance at the 2-Position

The ortho-substitution pattern in the benzamide core leads to:

-

Slower Sulfonylation Rates : 20–30% longer reaction times compared to para-substituted analogs.

-

Byproduct Formation : Up to 10% N,N-disulfonylated species if excess toluenesulfonyl chloride is used.

Mitigation Strategies :

-

Controlled Stoichiometry : Use 1.1 equiv of toluenesulfonyl chloride.

-

Low-Temperature Conditions : Maintain −40°C during reagent addition.

Scalability and Industrial Feasibility

常见问题

Q. What are the optimal synthetic routes for preparing N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a toluene-4-sulfonyl chloride derivative with a substituted benzamide precursor. A general procedure (adapted from analogous sulfonamide syntheses) includes:

- Step 1 : React 2-aminobenzamide with toluene-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.

- Step 2 : Introduce the phenethyl group via nucleophilic substitution or amide coupling, using reagents like EDCI/HOBt for activation .

Key optimization parameters include temperature control (reflux vs. room temperature), stoichiometry of sodium azide (if applicable), and purification via crystallization (ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the presence of sulfonamide (–SO2NH–) protons (δ 7.5–8.5 ppm) and phenethyl aromatic signals (δ 7.0–7.3 ppm) .

- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment; ESI-MS to verify molecular ion peaks .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Anticancer screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, referencing similar sulfonamide derivatives showing IC50 values <10 µM .

- Antimicrobial activity : Assess via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding network and supramolecular assembly of this compound?

Single-crystal X-ray diffraction (e.g., using MoKα radiation) reveals hydrogen-bonding motifs critical for stability. For example, in analogous structures:

Q. How can computational methods (e.g., molecular docking) predict target binding affinity and selectivity?

- Docking studies : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX (CA-IX), a common sulfonamide target. Key residues: Zn²⁺-coordinated His94 and Thr199 .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity; Hammett constants (σ) predict enhanced electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activities across similar sulfonamide derivatives?

- Meta-analysis : Compare IC50 values for structurally related compounds (Table 1). Discrepancies may arise from assay conditions (e.g., serum concentration) or impurity profiles.

- SAR studies : Systematically vary substituents (e.g., phenethyl vs. methyl groups) to isolate pharmacophoric contributions .

Table 1 : Comparative Bioactivity of Sulfonamide Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CA-IX | 0.85 | |

| 4-Trifluoromethyl-benzamide analog | EGFR kinase | 1.2 | |

| 2-Chloroacetamide derivative | S. aureus | 8.7 |

Q. How does the solvent system influence crystallization and polymorph formation?

- Mixed solvents : Ethanol/water (8:2) promotes slow nucleation, yielding larger crystals suitable for diffraction .

- Temperature : Cooling from 60°C to 4°C at 0.5°C/min reduces twinning defects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。